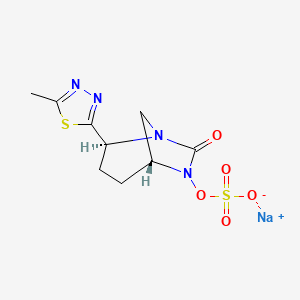
Antibacterial agent 54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 54 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 54 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis and minimize impurities. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 54 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction reactions involve the gain of electrons or the removal of oxygen.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Antibacterial agent 54 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of Antibacterial agent 54 involves targeting specific bacterial pathways. It binds to bacterial enzymes, inhibiting their function and disrupting essential processes such as cell wall synthesis, protein synthesis, and DNA replication. This leads to the death of the bacterial cells. The compound’s molecular targets include bacterial ribosomes, DNA gyrase, and cell wall precursors.
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Ciprofloxacin: Targets DNA gyrase and topoisomerase IV, inhibiting DNA replication.
Uniqueness
Antibacterial agent 54 is unique in its ability to target multiple bacterial pathways simultaneously, reducing the likelihood of resistance development. Its broad-spectrum activity and effectiveness against drug-resistant strains make it a valuable addition to the arsenal of antibacterial agents.
Properties
Molecular Formula |
C9H11N4NaO5S2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H12N4O5S2.Na/c1-5-10-11-8(19-5)7-3-2-6-4-12(7)9(14)13(6)18-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1 |
InChI Key |
XYXBXMRDUWPTDB-HHQFNNIRSA-M |
Isomeric SMILES |
CC1=NN=C(S1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=NN=C(S1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















